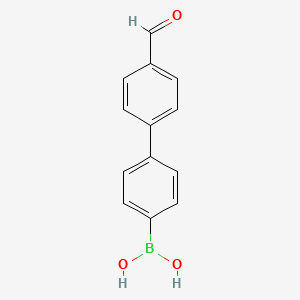

4-(4-Formylphenyl)phenylboronic acid

Übersicht

Beschreibung

4-(4-Formylphenyl)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients. It is used in various industrial applications, including as a stabilizer and inhibitor for enzymes and as a bactericide .

Wirkmechanismus

Target of Action

4-(4-Formylphenyl)phenylboronic acid, also known as 4-Formylphenylboronic acid (4-FPBA), is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes , indicating that enzymes are its primary targets. The specific enzymes it targets can vary depending on the context of its use.

Mode of Action

The compound interacts with its enzyme targets by binding to them, thereby inhibiting their activity . This interaction can lead to changes in the biochemical processes that these enzymes are involved in, potentially altering cellular functions.

Biochemical Pathways

4-FPBA is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for various reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . These reactions are part of larger biochemical pathways that can have downstream effects on the synthesis of other compounds.

Result of Action

The molecular and cellular effects of 4-FPBA’s action depend on the specific context of its use. As an enzyme inhibitor, it can alter the activity of its target enzymes, leading to changes in the biochemical reactions these enzymes catalyze . In the context of Suzuki cross-coupling reactions, 4-FPBA can contribute to the synthesis of various compounds .

Action Environment

The action, efficacy, and stability of 4-FPBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the boronic acid group, potentially influencing its reactivity. Additionally, the presence of other compounds, such as ligands for the Suzuki cross-coupling reactions, can impact the compound’s action

Biochemische Analyse

Biochemical Properties

4-(4-Formylphenyl)phenylboronic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate for Suzuki cross-coupling reactions . It can also be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is quite stable and readily forms dimers and cyclic trimeric anhydrides

Vorbereitungsmethoden

The synthesis of 4-(4-Formylphenyl)phenylboronic acid was first reported by Heinrich Nöth in 1990. The process involves the following steps :

Starting Material: 4-Bromobenzaldehyde.

Acetalization: The aldehyde group is acetalized using diethoxymethoxyethane and ethanol to form 1-bromo-4-(diethoxymethyl)benzene.

Grignard Reaction: Formation of the Grignard compound with magnesium, requiring 1,2-dibromoethane and activation with ultrasound.

Reaction with Tri-n-butyl Borate: This leads to the protected aryl boronic ester, which after acidic work-up, yields the target product in 78% yield.

An improved process uses less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate . Another method involves the hydrolysis of potassium 4-formylphenyl-trifluoroborate using acidic alumina or silicon dioxide .

Analyse Chemischer Reaktionen

4-(4-Formylphenyl)phenylboronic acid undergoes various types of reactions, including:

Suzuki Coupling: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of palladium catalysts.

Common reagents used in these reactions include palladium catalysts, triethylamine, and copper-mediated systems . Major products formed from these reactions are often biphenyl compounds and other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-FPBA is predominantly utilized as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds, crucial for constructing complex organic molecules.

Key Characteristics :

- Reactivity : Acts as a substrate for palladium-catalyzed reactions.

- Yield : High yields reported in various synthesis processes (up to 99% under optimized conditions) .

Biochemical Research

The compound serves as an enzyme inhibitor and stabilizer, making it valuable in biochemical studies. It interacts with specific enzymes, altering their activity and thereby influencing various metabolic pathways.

Applications Include :

- Enzyme Inhibition : Used to study enzyme kinetics and mechanisms.

- Cell Signaling : Impacts gene expression and cellular metabolism through its biochemical interactions .

Pharmaceutical Development

In pharmaceutical chemistry, 4-FPBA is an essential intermediate in synthesizing active pharmaceutical ingredients (APIs). It plays a role in developing antihypertensive agents and other therapeutic compounds.

Notable Case Studies :

- Antihypertensive Agents : Used in synthesizing compounds that regulate blood pressure effectively.

- Agrochemicals : Its application extends to the development of herbicides and pesticides .

Agrochemicals

4-FPBA is employed in producing agrochemical products due to its effectiveness as a bactericide and fungicide.

Material Science

The compound's properties allow it to be used in creating liquid crystals for display technologies.

Conclusion and Future Directions

The versatility of 4-(4-Formylphenyl)phenylboronic acid makes it a valuable compound across various fields, from organic synthesis to pharmaceutical development. Ongoing research may uncover new applications and enhance existing methodologies, particularly in enzyme inhibition and material science.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(4-Formylphenyl)phenylboronic acid include:

3-Formylphenylboronic Acid: Similar in structure but with the formyl group in the meta position.

4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a formyl group.

4-Pyridinylboronic Acid: Contains a pyridine ring instead of a phenyl ring.

This compound is unique due to its specific structural configuration, which makes it particularly effective in certain synthetic and industrial applications .

Biologische Aktivität

4-(4-Formylphenyl)phenylboronic acid, also known as 4-Formylphenylboronic acid (4-FPBA), is a phenylboronic acid derivative that has garnered interest due to its diverse biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its unique structural properties facilitate interactions with biomolecules, making it a subject of extensive biochemical research.

4-FPBA is characterized by its boronic acid functional group, which allows for reversible binding to diols and other biomolecules. This property is crucial for its application in biochemical assays and drug design.

Key Properties:

- Molecular Formula: C13H11B O3

- Molecular Weight: 225.04 g/mol

- CAS Number: 868046-59-7

The biological activity of 4-FPBA primarily stems from its ability to interact with various enzymes and proteins through covalent bonding. This interaction can inhibit enzymatic activity, thereby influencing metabolic pathways and cellular processes.

Target Enzymes:

- Enzyme Inhibition: 4-FPBA acts as an inhibitor for several enzymes, impacting their catalytic functions.

- Biochemical Pathways: It participates in Suzuki cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis.

Antiproliferative Activity

Research indicates that 4-FPBA exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated the compound's activity using the sulforhodamine B (SRB) assay across five different cancer cell lines, revealing a clear structure-activity relationship. The introduction of the formyl group at the para position notably enhanced the antiproliferative activity compared to other derivatives.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-FPBA | A2780 | 44.6 |

| MCF7 | >200 | |

| A549 | 175.2 |

The results demonstrated that 4-FPBA could induce cell cycle arrest at the G2/M phase, leading to apoptosis in sensitive cell lines, particularly in ovarian cancer cells (A2780) .

Antimicrobial Activity

In addition to its anticancer properties, 4-FPBA has shown promising antimicrobial activity. It was tested against various bacterial strains and fungi, demonstrating moderate inhibitory effects. Notably, it exhibited higher activity against Aspergillus niger and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) lower than that of some established antifungal agents .

Case Studies

- Anticancer Research : A comprehensive study assessed the effects of phenylboronic acids, including 4-FPBA, on cancer cell lines. The findings indicated that compounds with a formyl substituent were particularly effective in inducing apoptosis and inhibiting proliferation .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of phenylboronic acids, revealing that 4-FPBA could inhibit Candida albicans and Bacillus cereus, suggesting potential applications in treating infections caused by these pathogens .

Eigenschaften

IUPAC Name |

[4-(4-formylphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTOVMGVTCXLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.